

# A Comparative Analysis of SR14150 and SR16835 in Preclinical Models of Chronic Pain

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles and analgesic efficacy of two moderately selective nociceptin/orphanin FQ (NOP) receptor agonists, **SR14150** and SR16835, in the context of chronic pain models. The information presented is compiled from preclinical studies to assist researchers in understanding the distinct mechanisms and potential therapeutic applications of these compounds.

### Introduction

**SR14150** and SR16835 are two investigational compounds that have been evaluated for their potential in treating chronic pain. Both molecules act on the NOP receptor system, which is known to play a complex role in pain modulation. However, their distinct pharmacological profiles at both the NOP and  $\mu$ -opioid receptors (MOR) result in different effects in chronic pain states. This guide summarizes the key experimental findings to highlight these differences.

## In Vitro Pharmacological Profile

The foundational differences between **SR14150** and SR16835 are evident in their in vitro receptor binding and functional activities. **SR14150** exhibits a bifunctional profile as a partial agonist at both NOP and  $\mu$ -opioid receptors, whereas SR16835 is a more selective full agonist at the NOP receptor with only weak partial agonism at the  $\mu$ -opioid receptor.[1][2][3]



| Compound | NOP<br>Receptor<br>Affinity (Ki)     | NOP<br>Receptor<br>Activity | μ-Opioid<br>Receptor<br>(MOR)<br>Affinity | MOR<br>Activity            | NOP vs.<br>MOR<br>Selectivity |
|----------|--------------------------------------|-----------------------------|-------------------------------------------|----------------------------|-------------------------------|
| SR14150  | 1.5 nM[4]                            | Partial Agonist[1][3] [4]   | High<br>Affinity[4]                       | Partial Agonist[1][3] [4]  | 20-fold[2][3]<br>[4]          |
| SR16835  | Lower Affinity<br>than<br>SR14150[4] | Full<br>Agonist[1][4]       | Low<br>Efficacy[1][4]                     | Weak Partial<br>Agonist[2] | 7-fold[2]                     |

# In Vivo Efficacy in a Chronic Neuropathic Pain Model

The differential effects of **SR14150** and SR16835 are particularly pronounced in in vivo studies using the spinal nerve ligation (SNL) model in mice, a well-established model of chronic neuropathic pain.

In SNL mice, **SR14150** demonstrated an increase in tail-flick latency, indicating an antinociceptive effect against thermal stimuli.[1][4] This effect was blocked by the opioid antagonist naloxone, confirming that it is mediated by the  $\mu$ -opioid receptor.[1][4] In contrast, SR16835 had no significant effect on tail-flick latency in these animals.[1][4]

Both **SR14150** and SR16835 showed significant antiallodynic activity, reducing mechanical hypersensitivity in SNL mice.[1][4] Notably, this effect for both compounds was completely blocked by the NOP receptor antagonist SB-612111 and was unaffected by naloxone.[1][4][5] This indicates that the relief from mechanical allodynia is mediated through the NOP receptor system for both compounds.



| Compound | Effect on<br>Thermal<br>Nociception<br>(Tail-Flick) | Receptor<br>Mediator<br>(Thermal) | Effect on<br>Mechanical<br>Allodynia (von<br>Frey)            | Receptor<br>Mediator<br>(Mechanical) |
|----------|-----------------------------------------------------|-----------------------------------|---------------------------------------------------------------|--------------------------------------|
| SR14150  | Antinociceptive<br>(Increased<br>Latency)[1][4]     | μ-Opioid<br>Receptor[1][4]        | Antiallodynic<br>(Increased<br>Withdrawal<br>Threshold)[1][4] | NOP Receptor[1]<br>[4][5]            |
| SR16835  | No Effect[1][4]                                     | N/A                               | Antiallodynic<br>(Increased<br>Withdrawal<br>Threshold)[1][4] | NOP Receptor[1]<br>[4][5]            |

# Signaling Pathways and Mechanism of Action

The distinct in vivo effects of **SR14150** and SR16835 in chronic pain highlight the differential roles of the NOP and  $\mu$ -opioid systems. The data suggest that in a chronic pain state, an upregulation of the NOP system in the spinal cord may lead to NOP receptor-mediated antiallodynia.[4]





Click to download full resolution via product page

Caption: Receptor activation and resulting analgesic effects of **SR14150** and SR16835.

The dual agonism of **SR14150** allows it to engage both MOR-mediated thermal antinociception and NOP-mediated mechanical antiallodynia. In contrast, SR16835's activity is primarily focused on the NOP receptor, leading to a selective effect on mechanical allodynia in this chronic pain model.

## **Experimental Protocols**

The following methodologies were employed in the key comparative studies.

- Model: Spinal Nerve Ligation (SNL)[4]
- Species: Mice[4]
- Procedure: The L5 spinal nerve is isolated and tightly ligated with silk suture. This procedure
  induces a state of chronic mechanical allodynia and thermal hyperalgesia in the ipsilateral
  hind paw, mimicking symptoms of neuropathic pain.
- Mechanical Allodynia Assessment:
  - Method: von Frey Filaments using the up-down method.[4]
  - Procedure: Animals are placed on a wire mesh platform. Calibrated von Frey filaments
    with increasing buckling weights are applied to the plantar surface of the hind paw to
    determine the paw withdrawal threshold. A lower threshold indicates increased mechanical
    sensitivity (allodynia).
- Thermal Nociception Assessment:
  - Method: Tail-flick assay.[4]
  - Procedure: A focused beam of radiant heat is applied to the ventral surface of the tail. The latency to flick the tail away from the heat source is measured as an indicator of thermal pain sensitivity. An increased latency suggests an antinociceptive effect.



- Compounds: SR14150, SR16835, Morphine (positive control), Naloxone (MOR antagonist), SB-612111 (NOP antagonist).[4]
- Route of Administration: Subcutaneous (s.c.) injection.[4]
- Dosing:

SR14150: 3–10 mg/kg

SR16835: 10–30 mg/kg

Antagonists were administered 10 minutes prior to the agonist injection.[4]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Differential effects of nociceptin/orphanin FQ (NOP) receptor agonists in acute versus chronic pain: studies with bifunctional NOP/µ receptor agonists in the sciatic nerve ligation chronic pain model in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Antinociceptive and Antirewarding Profiles of Novel Bifunctional Nociceptin Receptor/µ-Opioid Receptor Ligands: Implications for Therapeutic Applications -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of SR14150 and SR16835 in Preclinical Models of Chronic Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681994#sr14150-vs-sr16835-in-chronic-pain-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com